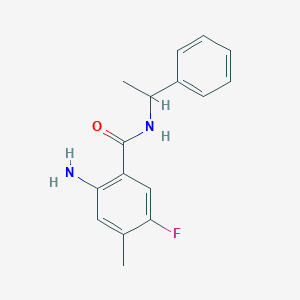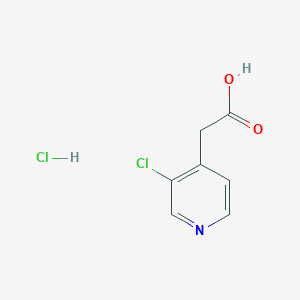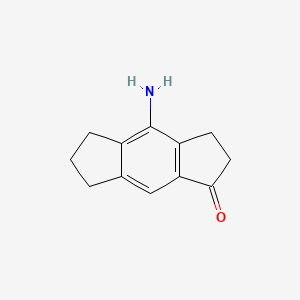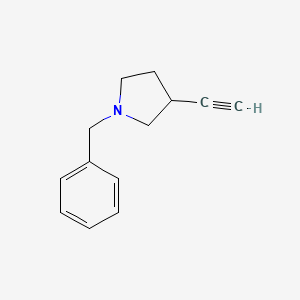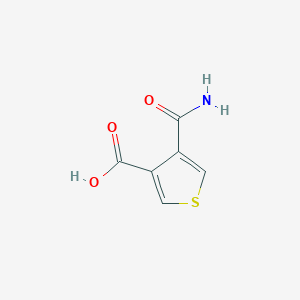![molecular formula C12H19N3O3 B1382566 tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate CAS No. 1445951-11-0](/img/structure/B1382566.png)
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1422344-07-7 . It has a molecular weight of 343.43 . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C19H25N3O3/c1-19 (2,3)25-18 (23)20-11-16-17-15 (9-10-24-16)13-22 (21-17)12-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3, (H,20,23) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H25N3O3 . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study focused on the synthesis and separation of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, revealing its structural properties through X-ray crystallography (Liu et al., 2012).
Intermediate in Biologically Active Compounds
- tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate, was identified as an important intermediate in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).
Chemical Reactivity
- Research on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrated its reactivity, forming a compound with a 1-methyl-1H-pyrazol-5-yl substituent through a specific chemical reaction (Richter et al., 2009).
Role in Synthesis of Targeted Molecules
- tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is pivotal in the synthesis route of specific mTOR targeted PROTAC molecules, demonstrating its significance in targeted molecular synthesis (Zhang et al., 2022).
Hydrogen Bonding Studies
- Studies on hydrogen-bonded chains in molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have provided insights into the molecular structure and bonding patterns, which could be relevant for similar compounds (Abonía et al., 2007).
Investigation of Reactivity in Triazine Derivatives
- Research into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, sheds light on the broader reactivity patterns of pyrazolo-triazine derivatives, which is relevant for understanding the chemical behavior of tert-butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate (Mironovich & Shcherbinin, 2014).
Utility in Microwave-Assisted Preparation
- The utility of tert-butyl compounds in microwave-assisted preparation processes was demonstrated, highlighting their potential use in efficient synthesis methods (Nikulnikov et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)13-7-9-10-8(4-5-17-9)6-14-15-10/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHDVFNTCBLQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(CCO1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116287 | |
| Record name | Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate | |
CAS RN |
1445951-11-0 | |
| Record name | Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)
![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
